Evidence 1: H-Bond Donor Capacity Enables Unique Reactivity vs. N,N-Dimethyl Analog
The target compound possesses a primary amino group, providing a hydrogen bond donor (HBD) count of 1, which is essential for directing regioselective cyclocondensations. In contrast, its tertiary amino analog, 3-(dimethylamino)-2-cyclohexen-1-one (CAS 6135-22-4), has an HBD count of 0 [1]. This difference in H-bond donor capacity fundamentally alters the compound's ability to participate in directed non-covalent interactions, which are critical for pre-organizing reaction intermediates in the synthesis of polyhydroquinolines and related heterocycles [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 3-(Dimethylamino)-2-cyclohexen-1-one (CAS 6135-22-4): HBD Count = 0 |
| Quantified Difference | Target compound has 1 HBD; comparator has 0 |
| Conditions | Analysis based on canonical SMILES and molecular structure from authoritative databases [1] |
Why This Matters
The presence of a hydrogen bond donor is critical for directing regioselectivity in cyclocondensation reactions, making this compound irreplaceable for synthesizing specific N-heterocyclic scaffolds.
- [1] CAS Common Chemistry. 3-(Dimethylamino)-2-cyclohexen-1-one. CAS, a division of the American Chemical Society, CAS RN: 6135-22-4. View Source
- [2] Nbinno. The Role of CAS 873-95-0 in Modern Organic Synthesis. 2025. View Source
